11|A-Hsd2-IN-2
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Overview
Description
Compound 11, also known as carbon-11, is a radioactive isotope of carbon with a half-life of approximately 20.38 minutes. It is widely used in positron emission tomography (PET) imaging due to its ability to emit positrons, which are detected by PET scanners to produce detailed images of biological processes in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the nuclear reaction:
14N(p,α)11C
This process requires high-energy protons and results in the formation of carbon-11, which is then incorporated into various chemical compounds for use in PET imaging .
Industrial Production Methods
The industrial production of carbon-11-labeled compounds involves the use of automated synthesis modules that can rapidly and efficiently incorporate carbon-11 into a wide range of molecules. These modules are designed to handle the short half-life of carbon-11 and ensure that the labeled compounds are produced quickly and with high purity .
Chemical Reactions Analysis
Types of Reactions
Carbon-11-labeled compounds can undergo various chemical reactions, including:
Oxidation: Carbon-11 can be incorporated into molecules that undergo oxidation reactions to form carbon-11-labeled oxidized products.
Reduction: Similarly, carbon-11-labeled compounds can participate in reduction reactions to yield reduced products.
Common Reagents and Conditions
Common reagents used in the synthesis of carbon-11-labeled compounds include:
Carbon dioxide: Used in the fixation of carbon-11 to form carbon-11-labeled carboxylic acids.
Carbon monoxide: Utilized in carbonylation reactions to produce carbon-11-labeled carbonyl compounds.
Methyl iodide: Employed in methylation reactions to introduce carbon-11 into organic molecules.
Major Products Formed
The major products formed from these reactions include carbon-11-labeled amino acids, sugars, and other biologically relevant molecules that are used in PET imaging to study various physiological and pathological processes .
Scientific Research Applications
Carbon-11-labeled compounds have a wide range of applications in scientific research, including:
Chemistry: Used to study reaction mechanisms and kinetics by tracking the movement of carbon-11 atoms in chemical reactions.
Biology: Employed in PET imaging to visualize and quantify biological processes such as metabolism, receptor binding, and enzyme activity.
Medicine: Used in the diagnosis and monitoring of diseases such as cancer, neurological disorders, and cardiovascular diseases through PET imaging.
Industry: Applied in the development of new drugs and therapies by providing detailed information on the pharmacokinetics and pharmacodynamics of potential drug candidates
Mechanism of Action
The mechanism by which carbon-11-labeled compounds exert their effects is primarily through the emission of positrons. When a carbon-11 atom decays, it emits a positron, which travels a short distance before encountering an electron. The positron and electron annihilate each other, producing two gamma photons that travel in opposite directions. These photons are detected by PET scanners, allowing for the visualization of the distribution and concentration of the carbon-11-labeled compound in the body .
Comparison with Similar Compounds
Similar Compounds
Fluorine-18: Another commonly used PET isotope with a longer half-life (approximately 110 minutes) compared to carbon-11. It is often used in the synthesis of fluorodeoxyglucose (FDG) for imaging glucose metabolism.
Nitrogen-13: A PET isotope with a half-life of approximately 10 minutes, used in the synthesis of ammonia for imaging blood flow and myocardial perfusion.
Oxygen-15: A PET isotope with a very short half-life (approximately 2 minutes), used in the synthesis of water and oxygen gas for imaging blood flow and oxygen utilization .
Uniqueness of Carbon-11
Carbon-11 is unique among PET isotopes due to its ability to be incorporated into a wide range of organic molecules, making it highly versatile for studying various biological processes. Its short half-life allows for rapid imaging, reducing the radiation exposure to patients. Additionally, carbon-11-labeled compounds can be synthesized quickly and with high specificity, making them valuable tools in both research and clinical settings .
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-methyl-4-(3-methylphenoxy)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO2/c1-16-6-4-8-19(14-16)23(3)22(24)18-10-12-20(13-11-18)25-21-9-5-7-17(2)15-21/h4-15H,1-3H3 |
InChI Key |
AEHJWBUGBVMBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
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